![molecular formula C19H22ClFN2O B4286716 N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)
N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
Vue d'ensemble
Description
N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Mécanisme D'action
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. In addition, Sorafenib inhibits the activity of c-KIT, FLT-3, and RET, which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. Sorafenib inhibits the activity of RAF kinases, which leads to the inhibition of the MAPK/ERK signaling pathway. This results in the inhibition of cell proliferation and induction of apoptosis. Sorafenib also inhibits the activity of VEGFR and PDGFR, which leads to the inhibition of angiogenesis. This results in the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Sorafenib has several advantages for lab experiments. Sorafenib has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. Sorafenib is also commercially available, which makes it easily accessible for lab experiments. However, Sorafenib has some limitations for lab experiments. Sorafenib is a small molecule inhibitor, which means it may have off-target effects. In addition, Sorafenib may have different effects in different cell lines and animal models.
Orientations Futures
There are several future directions for Sorafenib research. One future direction is to explore the use of Sorafenib in combination with other therapies, such as immunotherapy. Another future direction is to explore the use of Sorafenib in other types of cancer, such as pancreatic cancer. Finally, future research could focus on the development of new Sorafenib analogs with improved efficacy and reduced toxicity.
Conclusion:
Sorafenib is a multi-kinase inhibitor that has been developed for the treatment of various types of cancer. Sorafenib inhibits several signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib has been extensively studied in preclinical and clinical trials and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib has several advantages for lab experiments, but also has some limitations. Future research could focus on the use of Sorafenib in combination with other therapies and the development of new Sorafenib analogs.
Applications De Recherche Scientifique
Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In preclinical studies, Sorafenib has been shown to inhibit tumor growth, angiogenesis, and metastasis. In clinical trials, Sorafenib has demonstrated significant anti-tumor activity and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
1-[1-(4-tert-butylphenyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-12(13-5-7-14(8-6-13)19(2,3)4)22-18(24)23-17-10-9-15(20)11-16(17)21/h5-12H,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEAFVQKPCOUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Tert-butylphenyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



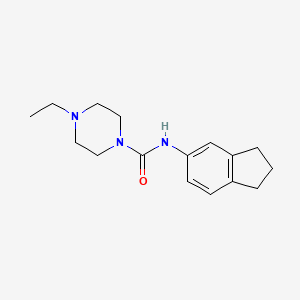
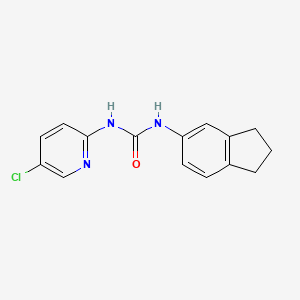
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)
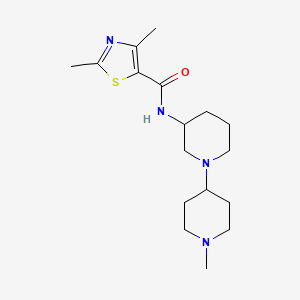
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)
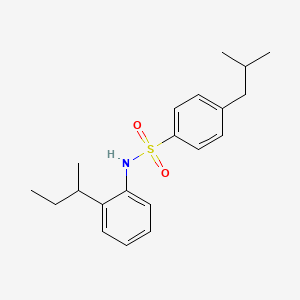
![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
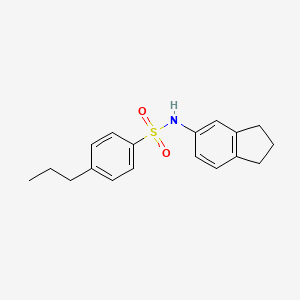
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)